molecular formula C22H21N3O3S2 B2931624 N-(4-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

N-(4-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2931624
M. Wt: 439.6 g/mol
InChI Key: RGRMLRFENXCEQZ-UHFFFAOYSA-N
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Description

N-(4-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-5-7-17(8-6-15)20-14-19(23-25(20)22(26)21-4-3-13-29-21)16-9-11-18(12-10-16)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRMLRFENXCEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-(thiophene-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The compound features a unique structure that combines a thiophene moiety with a pyrazole ring, which is known for its versatility in biological applications. The synthesis typically involves the condensation of thiophene derivatives with pyrazole intermediates, followed by sulfonamide formation.

Biological Activities

1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and colorectal cancers (HCT116) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes . This activity suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and other autoimmune conditions .

3. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Studies show that pyrazole derivatives can exhibit antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, they may inhibit monoamine oxidases or COX enzymes, leading to reduced inflammatory responses .
  • Apoptosis Induction : Compounds like this compound trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

Study ReferenceBiological ActivityCell Line/ModelKey Findings
AnticancerHCT116Significant growth inhibition observed
Anti-inflammatoryIn vivo modelsReduced inflammation markers
AntimicrobialVarious pathogensEffective against resistant strains

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Alkylation : Reaction with alkyl halides could yield N-alkylated derivatives, altering solubility and biological activity.
  • Acylation : Treatment with acyl chlorides may form N-acylsulfonamides, potentially modifying pharmacokinetic properties.

Thiophene-Carbonyl Reactivity
The thiophene-2-carbonyl group may undergo nucleophilic acyl substitution. The electron-deficient carbonyl carbon can react with nucleophiles like amines or alcohols:Thiophene CO R+NuThiophene C O Nu+R\text{Thiophene CO R}+\text{Nu}^-\rightarrow \text{Thiophene C O Nu}+\text{R}^-This reactivity is supported by studies on similar pyrazoline derivatives, where carbonyl groups participate in condensation reactions .

Electrophilic Aromatic Substitution

Aromatic Ring Reactivity

  • p-Tolyl Group : The electron-donating methyl group activates the aromatic ring for electrophilic substitution. Potential reactions include:
    • Nitration : Introduces nitro groups at the meta position relative to the methyl group.
    • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.
  • Phenyl Ring (Methanesulfonamide-Substituted) : The sulfonamide group is electron-withdrawing, directing electrophiles to the para and ortho positions. Halogenation or Friedel-Crafts alkylation could occur under catalytic conditions .

Reduction Reactions

Pyrazoline Ring Hydrogenation
The 4,5-dihydro-1H-pyrazole ring can undergo further reduction to a fully saturated pyrazolidine using catalysts like Pd/C or Raney Ni in hydrogen atmospheres :Pyrazoline+H2catalystPyrazolidine\text{Pyrazoline}+\text{H}_2\xrightarrow{\text{catalyst}}\text{Pyrazolidine}Nitro Group Reduction (if present)
While the compound lacks nitro groups, studies on analogs (e.g., M6 in ) show nitro groups on phenyl rings are reducible to amines using Sn/HCl or catalytic hydrogenation:Ar NO2Sn HClAr NH2\text{Ar NO}_2\xrightarrow{\text{Sn HCl}}\text{Ar NH}_2

Oxidation Reactions

Pyrazoline Ring Oxidation
The dihydropyrazole moiety may oxidize to a pyrazole under mild oxidizing agents (e.g., MnO₂ or DDQ):4 5 dihydropyrazoleoxidizerpyrazole\text{4 5 dihydropyrazole}\xrightarrow{\text{oxidizer}}\text{pyrazole}This is corroborated by DFT studies showing pyrazoline derivatives with low energy gaps (~3.5 eV) between frontier orbitals, indicating susceptibility to oxidation .

Thiophene Ring Oxidation
Thiophene rings can oxidize to thiophene-S-oxides or sulfones using peracids (e.g., mCPBA) :ThiophenemCPBAThiophene S oxideThiophene S S dioxide\text{Thiophene}\xrightarrow{\text{mCPBA}}\text{Thiophene S oxide}\rightarrow \text{Thiophene S S dioxide}

Hydrolysis Reactions

Amide Bond Cleavage
The thiophene-2-carbonyl group is prone to hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and a pyrazoline-amine intermediate:Thiophene C O NH3O+/OHThiophene COOH+H2N Pyrazoline\text{Thiophene C O N}\xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-}\text{Thiophene COOH}+\text{H}_2\text{N Pyrazoline}

Cycloaddition and Ring-Opening Reactions

Pyrazoline Ring in Diels-Alder Reactions
The partially unsaturated pyrazoline ring may act as a diene or dienophile in cycloaddition reactions. For example, reaction with maleic anhydride could yield bicyclic adducts .

Table 1: Key Reactive Sites and Predicted Reactions

Functional Group Reaction Type Conditions Product
Sulfonamide (–SO₂NH₂)Alkylation/AcylationBase, R-X/Acyl chlorideN-Alkyl/Acyl derivatives
Thiophene-carbonyl (C=O)Nucleophilic substitutionAmines/AlcoholsAmides/Esters
p-Tolyl ringElectrophilic substitutionHNO₃/H₂SO₄, SO₃Nitro-/Sulfo- derivatives
Pyrazoline ringOxidationMnO₂, DDQPyrazole
ThiopheneOxidationmCPBAThiophene-S-oxide/Sulfone

Table 2: Computational Insights from DFT Studies

Parameter Value Implication for Reactivity
HOMO-LUMO Gap~3.5 eVHigh susceptibility to electrophilic attack
Molecular Electrostatic Potential (MEP)Negative charge at carbonyl OFavors nucleophilic reactions at carbonyl
Hyperpolarizability (β)1.2 × 10⁻³⁰ esuIndicates nonlinear optical (NLO) activity

Mechanistic Considerations

  • Electrophilic Attacks : MEP analysis identifies the carbonyl oxygen and nitro groups (in analogs) as electrophilic centers, aligning with observed reactivity in sulfonamide and acyl groups .
  • Hydrogen Bonding : The sulfonamide NH may act as a hydrogen bond donor, influencing solubility and crystal packing.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of thiophene-2-carbonyl hydrazide with substituted chalcones. Key steps include refluxing in ethanol (4–6 hours) and purification via recrystallization (DMF/ethanol). Yield optimization (61% reported) depends on stoichiometric ratios of precursors (e.g., 5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and brominated ketones) and temperature control . Alternative routes involve phosphorous oxychloride-mediated cyclization of hydrazide derivatives under anhydrous conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction confirms dihedral angles between aromatic rings (e.g., 80.21° between fluorobenzene and pyrazolyl rings) and hydrogen-bonding patterns (e.g., N–H⋯S and C–H⋯F interactions) .
  • IR spectroscopy identifies thioamide (C=S, ~1250 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups.
  • NMR (¹H/¹³C) resolves substituent effects on pyrazoline protons (δ 3.2–4.1 ppm for diastereotopic CH₂) .

Q. How do substituents (e.g., thiophene, p-tolyl) influence physicochemical properties?

The thiophene-2-carbonyl group enhances π-π stacking with biological targets, while the p-tolyl moiety increases lipophilicity (logP ~3.5). Methanesulfonamide improves aqueous solubility via hydrogen bonding. Computational models (e.g., DFT) predict dipole moments and electrostatic potential maps to guide derivatization .

Advanced Research Questions

Q. What molecular docking strategies predict target binding affinity, and how are contradictions resolved?

Docking studies (AutoDock Vina) using crystal structures of enzymes (e.g., COX-2, kinases) identify key interactions:

  • Thiophene sulfur forms van der Waals contacts with hydrophobic pockets.
  • Methanesulfonamide participates in hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). Discrepancies between predicted and experimental IC₅₀ values are resolved by molecular dynamics simulations (100 ns) to account for protein flexibility .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) on the p-tolyl ring.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain compound stability.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Q. What in vitro models validate anti-inflammatory or anticancer activity?

  • COX-2 inhibition assay : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated RAW 264.7 macrophages (IC₅₀ ~2.5 µM) .
  • MTT assay : Test cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Selectivity indices (SI >10) are calculated vs. normal fibroblasts .

Q. How do crystallographic data inform SAR studies?

Crystal packing analysis reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize bioactive conformations. For example, the envelope conformation of the pyrazolyl ring (flap atom C7) is critical for binding kinase ATP pockets .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step synthesis?

  • Quality control : Monitor intermediates via TLC (silica gel 60 F₂₅₄) using ethyl acetate/hexane (3:7).
  • Anhydrous conditions : Use molecular sieves (3Å) for reactions involving moisture-sensitive reagents (e.g., POCl₃) .

Q. How are spectroscopic data interpreted for diastereomeric mixtures?

  • NOESY NMR : Differentiate cis/trans isomers by cross-peaks between pyrazoline H₃ and adjacent aromatic protons.
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

Q. What computational tools model pharmacokinetic properties?

SwissADME predicts bioavailability (85% oral), blood-brain barrier penetration (low), and CYP450 metabolism (CYP3A4 substrate). MD simulations (AMBER) assess metabolic stability via free-energy landscapes .

Data Contradiction Analysis

Q. How are conflicting bioactivity results rationalized across studies?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >10-fold) arise from assay conditions (e.g., enzyme source, substrate concentration). Meta-analysis using standardized protocols (e.g., WHO guidelines) resolves variability .

Q. Why do theoretical and experimental logP values diverge?

Calculated logP (e.g., ChemAxon) may not account for intramolecular H-bonding (e.g., methanesulfonamide-thiophene interaction), which reduces observed lipophilicity. Experimental validation via shake-flask method (octanol/water) is recommended .

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